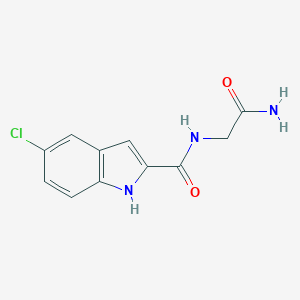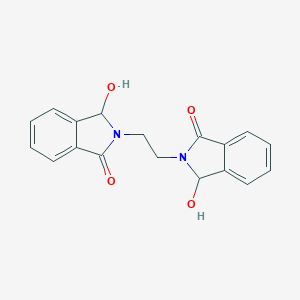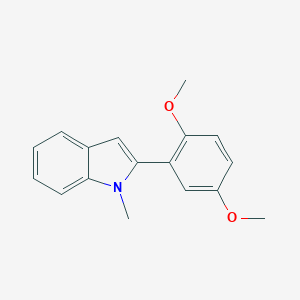![molecular formula C19H13N3O3S2 B277000 N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in different studies.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide varies depending on its application. In cancer cells, it inhibits the activity of proteasomes, which are responsible for protein degradation and play a role in cancer cell survival. In Alzheimer's disease, it inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In bacteria and fungi, it inhibits the growth of the cells by interfering with their metabolic processes. In metal ion detection, it acts as a fluorescent probe that binds to metal ions and emits fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide vary depending on its application. In cancer cells, it induces apoptosis, which leads to cell death. In Alzheimer's disease, it inhibits the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain. In bacteria and fungi, it inhibits the growth of the cells, which can prevent infections. In metal ion detection, it emits fluorescence, which can be used to detect the presence of metal ions.
実験室実験の利点と制限
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific fields, which makes it a versatile compound for research. Another advantage is that it can be synthesized through various methods, which allows for flexibility in the research process. However, one limitation is that the yield of the compound varies depending on the method used, which can affect the reproducibility of the results. Another limitation is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.
将来の方向性
There are several future directions for the research of N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential applications. Additionally, future research can focus on improving the yield of the compound and developing more efficient synthesis methods. Finally, research can focus on optimizing the compound for specific applications, such as developing more potent anticancer agents or more sensitive metal ion probes.
合成法
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been synthesized through various methods, including the reaction of 2-aminothiophenol with 2-nitrobenzaldehyde in the presence of sodium hydroxide, followed by reduction of the resulting Schiff base with sodium dithionite. Another method involves the reaction of 2-aminothiophenol with 2-nitrobenzoyl chloride, followed by cyclization with 1,3-cyclohexanedione in the presence of triethylamine. The yield of the compound varies depending on the method used, but it has been reported to be up to 70%.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes. It has also been studied as a potential treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid beta peptides. In addition, it has been investigated for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. In chemistry, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C19H13N3O3S2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H13N3O3S2/c1-22-14-9-10-16(11-5-4-6-12(17(11)14)18(22)23)27(24,25)21-19-20-13-7-2-3-8-15(13)26-19/h2-10H,1H3,(H,20,21) |
InChIキー |
ZAMKILOAOLWNBA-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=CC=CC=C5S4)C=CC=C3C1=O |
正規SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=CC=CC=C5S4)C=CC=C3C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

